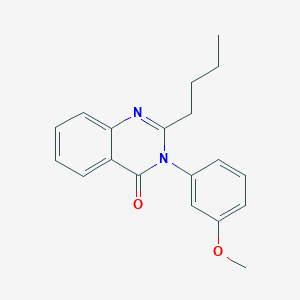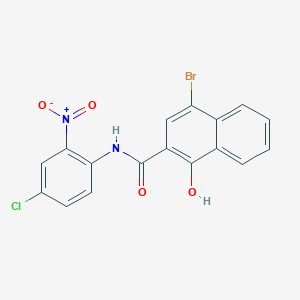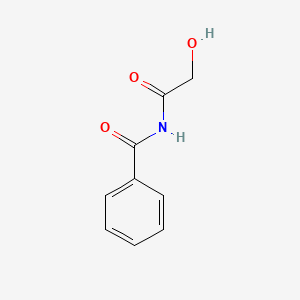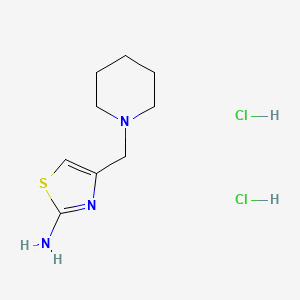![molecular formula C23H22N2O4 B12488694 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12488694.png)
2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a furan ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate halogenated reagent under basic conditions.
Synthesis of the furan-2-ylcarbonyl piperazine: This involves the acylation of piperazine with furan-2-carbonyl chloride.
Coupling of the intermediates: The final step involves coupling the biphenyl-4-yloxy intermediate with the furan-2-ylcarbonyl piperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine moiety.
Reduction: Reduction reactions could target the carbonyl group in the furan-2-ylcarbonyl moiety.
Substitution: The biphenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Possible applications in drug discovery, particularly for targeting neurological or inflammatory pathways.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine moieties can interact with neurotransmitter receptors or enzymes. The biphenyl and furan rings might contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Biphenyl-4-yloxy)-1-[4-(benzoyl)piperazin-1-yl]ethanone: Similar structure but with a benzoyl group instead of a furan-2-ylcarbonyl group.
2-(Biphenyl-4-yloxy)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan-2-ylcarbonyl group in 2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone might confer unique electronic properties or biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C23H22N2O4 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C23H22N2O4/c26-22(24-12-14-25(15-13-24)23(27)21-7-4-16-28-21)17-29-20-10-8-19(9-11-20)18-5-2-1-3-6-18/h1-11,16H,12-15,17H2 |
Clave InChI |
QWBZLAKRJVAXSN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12488620.png)

![4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid](/img/structure/B12488629.png)
![3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12488631.png)


![7-Amino-5-(2,3-dimethoxyphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12488650.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12488655.png)


![Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488673.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B12488675.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12488680.png)
